molecular formula C21H15ClN2O4S B15152372 N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B15152372
M. Wt: 426.9 g/mol
InChI Key: ACFXGYNZPQRXQY-UHFFFAOYSA-N
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Description

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzofuran core, a sulfamoyl group, and a chlorophenyl moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a sulfamoyl and chlorophenyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other compounds.

Properties

Molecular Formula

C21H15ClN2O4S

Molecular Weight

426.9 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H15ClN2O4S/c22-15-5-3-6-17(13-15)24-29(26,27)18-10-8-16(9-11-18)23-21(25)20-12-14-4-1-2-7-19(14)28-20/h1-13,24H,(H,23,25)

InChI Key

ACFXGYNZPQRXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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